molecular formula C9H9NO B14320986 7-Ethyloxepine-2-carbonitrile CAS No. 105637-82-9

7-Ethyloxepine-2-carbonitrile

Cat. No.: B14320986
CAS No.: 105637-82-9
M. Wt: 147.17 g/mol
InChI Key: CMUXKTALZHAMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyloxepine-2-carbonitrile is a heterocyclic compound featuring an oxepine ring with an ethyl group at the 7th position and a nitrile group at the 2nd position. Heterocyclic compounds like this compound are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyloxepine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an ethyl-substituted oxepine precursor with a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyloxepine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxepine derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Oxepine derivatives with additional oxygen functionalities.

    Reduction: Corresponding amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

7-Ethyloxepine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Ethyloxepine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The oxepine ring structure may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

    7-Methyloxepine-2-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    7-Phenyloxepine-2-carbonitrile: Contains a phenyl group at the 7th position.

    7-Hydroxyoxepine-2-carbonitrile: Features a hydroxyl group at the 7th position.

Uniqueness: 7-Ethyloxepine-2-carbonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

CAS No.

105637-82-9

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

7-ethyloxepine-2-carbonitrile

InChI

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(7-10)11-8/h3-6H,2H2,1H3

InChI Key

CMUXKTALZHAMHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C(O1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.